molecular formula C21H26ClN3O2 B4779789 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B4779789
M. Wt: 387.9 g/mol
InChI Key: GHGPBAROJVFCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel compound that has shown promising results in scientific research for its potential use in treating various diseases.

Mechanism of Action

The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on multiple targets in the cell. One of the proposed targets is the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit CK2 activity, which may contribute to its anti-cancer and anti-inflammatory effects. 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been found to modulate the activity of several other proteins, including the histone deacetylase HDAC1 and the transcription factor NF-κB.
Biochemical and Physiological Effects
4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its specificity towards certain targets, such as CK2. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one of the limitations of using 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several possible future directions for research on 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in combination with other drugs for treating cancer or inflammation. Another direction is to further investigate its mechanism of action and identify other targets that it may interact with. Additionally, more studies are needed to determine the safety and efficacy of 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide in humans, which may pave the way for its use in clinical trials.

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,5-dimethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-15-4-5-16(2)19(12-15)23-21(26)25-10-8-24(9-11-25)14-17-13-18(22)6-7-20(17)27-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGPBAROJVFCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.